n-((4-Bromothiophen-2-yl)methyl)-1-(2-methoxyphenyl)ethan-1-amine
Description
N-((4-Bromothiophen-2-yl)methyl)-1-(2-methoxyphenyl)ethan-1-amine is a synthetic organic compound characterized by a thiophene ring substituted with a bromine atom at the 4-position and a methoxyphenyl group attached to an ethylamine backbone. This compound is structurally related to psychoactive phenethylamine derivatives and serotonin receptor ligands, though its specific pharmacological profile remains underexplored in the provided literature. Its synthesis likely involves reductive amination or nucleophilic substitution, as inferred from analogous procedures in the evidence (e.g., sodium borohydride reduction in and lithium-halogen exchange in ).
Properties
Molecular Formula |
C14H16BrNOS |
|---|---|
Molecular Weight |
326.25 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H16BrNOS/c1-10(13-5-3-4-6-14(13)17-2)16-8-12-7-11(15)9-18-12/h3-7,9-10,16H,8H2,1-2H3 |
InChI Key |
WXEPGVLTZGNJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Biological Activity
The compound n-((4-Bromothiophen-2-yl)methyl)-1-(2-methoxyphenyl)ethan-1-amine (CAS No. 1039802-19-1) is a member of the class of heterocyclic compounds that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula : C14H16BrNOS
- Molecular Weight : 326.25 g/mol
- Boiling Point : Not specified in available data
- Purity : Typically around 98% in commercial samples
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : It is hypothesized that this compound interacts with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
In Vitro Studies
Research has demonstrated that derivatives of bromothiophenes exhibit significant anti-inflammatory and anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Summary of In Vitro Biological Activities
| Study Reference | Biological Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anti-cancer | A549, HeLa | 15 µM | |
| COX Inhibition | RAW 264.7 | 20 µM |
In Vivo Studies
Limited in vivo studies have been conducted on this specific compound; however, related compounds indicate potential for therapeutic applications in pain management and cancer treatment.
Case Studies
Several case studies involving similar compounds have provided insights into the biological activity of this compound:
- Anti-inflammatory Effects : A study demonstrated that bromothiophene derivatives significantly reduced inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Another investigation highlighted the ability of related compounds to induce apoptosis in cancer cells, supporting the hypothesis that this compound may exhibit similar effects.
Comparison with Similar Compounds
NBOMe Derivatives (e.g., 25B-NBOMe, 25I-NBOMe)
- Structure : NBOMe compounds feature a 2,5-dimethoxyphenyl ring linked to an N-(2-methoxyphenyl)methyl ethanamine backbone. The target compound replaces the dimethoxyphenyl group with a 4-bromothiophene and lacks the 2,5-dimethoxy substitution.
- Activity: NBOMe derivatives are potent 5-HT2A/2C receptor agonists with hallucinogenic effects. The bromothiophene group in the target compound may alter receptor selectivity or potency due to differences in electron-withdrawing properties and aromatic stacking.
Serotonin 5-HT2C Receptor Ligands (Compounds 29–31)
- Structure : These compounds (e.g., N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine) share the 2-methoxyphenyl ethylamine core but incorporate cyclopropyl or fluorinated substituents. The target compound’s bromothiophene group provides distinct steric and electronic profiles compared to cyclopropane or fluorine substituents.
- Activity : Compounds 29–31 exhibit functional selectivity for 5-HT2C receptors, with variations in substituents modulating efficacy (e.g., EC50 values ranging from 0.3–1.2 μM).
mTAAR5 Antagonists (e.g., Compound 4)
- Structure: N-(2,2-diphenyl-1,3-dioxolan-4-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine contains a dioxolane ring and phenoxy substituent, contrasting with the bromothiophene in the target compound.
- Activity : These antagonists block trace amine-associated receptor 5 (TAAR5) activation with 100% efficacy at 100 μM. The bromothiophene’s bulkiness may enhance or hinder binding to analogous targets.
Table 1: Key Properties of Selected Analogues
*Calculated based on molecular formula C₁₄H₁₅BrN₂OS.
Key Differences and Implications
- Substituent Effects : The bromothiophene group in the target compound offers a unique balance of hydrophobicity and steric bulk compared to halogenated phenyl rings (e.g., 25B-NBOMe) or fluorinated analogs (). This may influence solubility, metabolic stability, and target engagement.
- Synthetic Complexity : The target compound’s synthesis likely requires bromothiophene precursors (e.g., 4-bromothiophene-2-carboxaldehyde; ), whereas NBOMe derivatives rely on dimethoxyphenyl intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
